![molecular formula C8H12O B13528002 6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)
6,6-Dimethylspiro[2.3]hexan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylspiro[2.3]hexan-4-one is a chemical compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between a cyclohexane ring and a cyclopropane ring, with two methyl groups attached to the cyclohexane ring at the 6-position. The presence of the spiro linkage and the ketone functional group at the 4-position of the cyclohexane ring contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[2.3]hexan-4-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-dioxane-4,6-dione, under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: The precursor undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the spirocyclic structure.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing suitable catalysts and solvents to enhance reaction efficiency and selectivity.
Purification and Isolation: Implementing advanced purification techniques, such as distillation or crystallization, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethylspiro[2.3]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6-Dimethylspiro[2.3]hexan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylspiro[2.3]hexan-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.3]hexan-4-one: Lacks the dimethyl groups at the 6-position, resulting in different chemical properties.
6-Methylspiro[2.3]hexan-4-one: Contains only one methyl group at the 6-position, leading to variations in reactivity and applications.
Spiro[2.4]heptan-4-one:
Uniqueness
6,6-Dimethylspiro[2.3]hexan-4-one is unique due to its specific spirocyclic structure with two methyl groups at the 6-position. This configuration imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. Its unique structure makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
6,6-dimethylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-6(9)8(7)3-4-8/h3-5H2,1-2H3 |
Clé InChI |
ACOBFVKRZAVCTP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C12CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
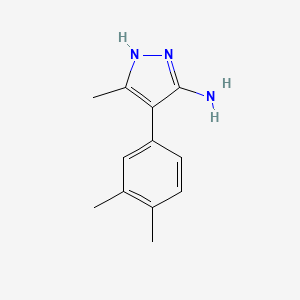
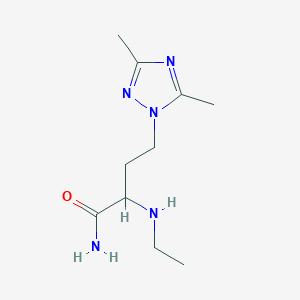
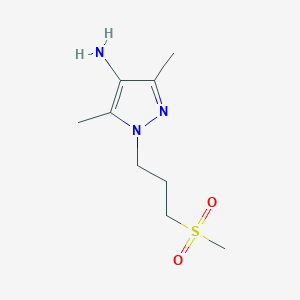
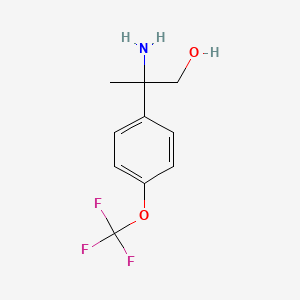
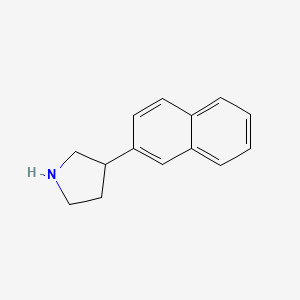
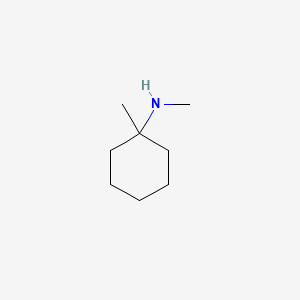
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
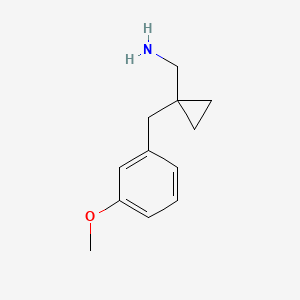
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)



